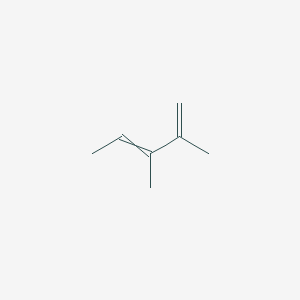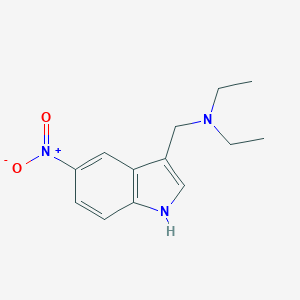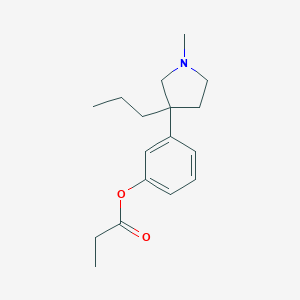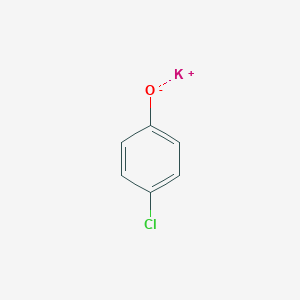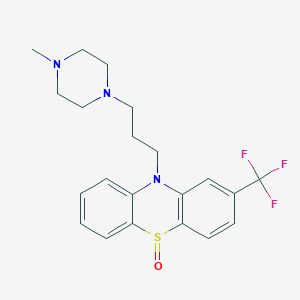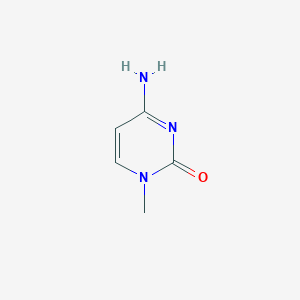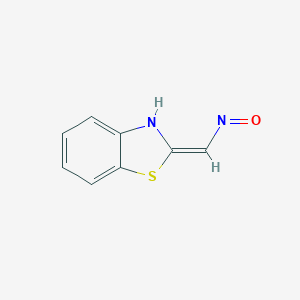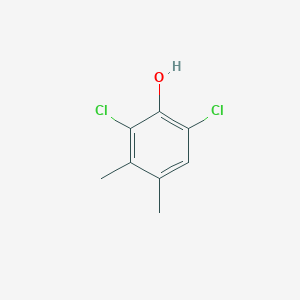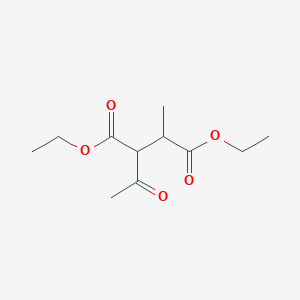
Diethyl 2-acetyl-3-methylbutanedioate
Overview
Description
Diethyl 2-acetyl-3-methylbutanedioate, also known as ethyl acetylacetate, is a widely used organic compound in the field of chemistry. It is a colorless liquid with a fruity odor and is commonly used as a solvent and reagent in organic synthesis. Ethyl acetylacetate has a unique molecular structure that makes it a valuable compound in various chemical applications.
Mechanism of Action
The mechanism of action of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carbonyl group in its molecular structure. It is also known to undergo condensation reactions with aldehydes and ketones to form β-diketones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate. However, it is considered to be a non-toxic and non-irritant compound. It has been reported to exhibit antioxidant and anti-inflammatory properties in vitro studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds. It is also a relatively inexpensive reagent that is readily available. However, one of the limitations of using Diethyl 2-acetyl-3-methylbutanedioate acetylacetate is its low boiling point, which can make it difficult to handle in some experiments.
Future Directions
There are several future directions for the research and application of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate. One of the areas of research is the development of new synthetic methods for the preparation of Diethyl 2-acetyl-3-methylbutanedioate acetylacetate. Another area of research is the exploration of its potential as a drug candidate due to its reported antioxidant and anti-inflammatory properties. Additionally, there is a need for further studies on the biochemical and physiological effects of Diethyl 2-acetyl-3-methylbutanedioate acetylacetate to fully understand its potential applications.
Scientific Research Applications
DiDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is a versatile compound that finds application in various scientific research fields. It is used as a starting material for the synthesis of various organic compounds such as heterocycles, pharmaceuticals, and agrochemicals. Ethyl acetylacetate is also used as a reagent in analytical chemistry for the determination of metal ions and as a solvent in chromatography. In addition, it finds application in the flavor and fragrance industry as a flavoring agent.
properties
CAS RN |
1113-77-5 |
|---|---|
Product Name |
Diethyl 2-acetyl-3-methylbutanedioate |
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-acetyl-3-methylbutanedioate |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)7(3)9(8(4)12)11(14)16-6-2/h7,9H,5-6H2,1-4H3 |
InChI Key |
OENLGWSJMMRFNN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C(C(=O)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)C)C(=O)OCC |
synonyms |
3-Acetyl-2-methylbutanedioic acid diethyl ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


